molecular formula C17H13F3N2O2S2 B2674523 N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034621-01-5

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2674523
CAS No.: 2034621-01-5
M. Wt: 398.42
InChI Key: OEBKWAFTBPLQLI-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound featuring a nicotinamide backbone substituted with a trifluoromethyl group and a hydroxyethyl chain bearing thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions:

  • Formation of the Hydroxyethyl Intermediate: : The initial step involves the preparation of a hydroxyethyl intermediate. This can be achieved through the reaction of thiophene derivatives with ethylene oxide under basic conditions to introduce the hydroxyethyl group.

  • Coupling with Nicotinamide: : The hydroxyethyl intermediate is then coupled with 6-(trifluoromethyl)nicotinic acid or its derivatives. This step often employs coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

  • Purification: : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: PCC, DMP, or KMnO₄ (potassium permanganate).

    Reducing Agents: H₂/Pd, NaBH₄ (sodium borohydride).

    Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide).

Major Products

    Oxidation Products: Ketones or aldehydes from the oxidation of the hydroxy group.

    Reduction Products: Amines from the reduction of nitro groups.

    Substitution Products: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: Used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: Studied for its interactions with enzymes and receptors, providing insights into its mechanism of action and potential as a drug candidate.

    Industrial Applications: Explored for use in coatings, adhesives, and other materials requiring specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins. The hydroxyethyl chain and thiophene rings contribute to binding specificity and affinity through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide Derivatives: Compounds like nicotinamide riboside and nicotinamide mononucleotide, which are studied for their roles in cellular metabolism and aging.

    Thiophene-Containing Compounds: Molecules such as thiophene-2-carboxamide and thiophene-3-carboxamide, known for their electronic properties and use in organic electronics.

Uniqueness

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide is unique due to its combination of a trifluoromethyl-substituted nicotinamide core with a hydroxyethyl chain bearing thiophene rings. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S2/c18-17(19,20)13-4-3-11(8-21-13)15(23)22-10-16(24,12-5-7-25-9-12)14-2-1-6-26-14/h1-9,24H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBKWAFTBPLQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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